molecular formula C18H22N4O5S2 B078339 Basic Blue  54 CAS No. 15000-59-6

Basic Blue 54

Cat. No. B078339
Key on ui cas rn: 15000-59-6
M. Wt: 438.5 g/mol
InChI Key: AQSURVRJJSLSOC-UHFFFAOYSA-M
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Patent
US06001331

Procedure details

A solution of [4-(6-methoxy-benzothiazol-2-ylazo)phenyl]-dimethyl-amine (Example 4b, 0.75 g, 2.40 mmol) and dimethyl sulfate (0.50 mL, 5.28 mmol) in 15 mL of chlorobenzene was heated under nitrogen at 70° C. for 3 hours. The solution was cooled and solid formed. The mixture was filtered, the solid was washed with diethyl ether and recrystallized from ethanol to give the title compound as a dark blue-black solid, mp 206-207° C., dec.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]2[N:7]=[C:8]([N:10]=[N:11][C:12]3[CH:17]=[CH:16][C:15]([N:18]([CH3:20])[CH3:19])=[CH:14][CH:13]=3)[S:9][C:5]=2[CH:4]=1.[S:23]([O:28]C)([O:26][CH3:27])(=[O:25])=[O:24]>ClC1C=CC=CC=1>[CH3:27][O:26][S:23]([O-:28])(=[O:25])=[O:24].[CH3:20][N:18]([CH3:19])[C:15]1[CH:14]=[CH:13][C:12]([N:11]=[N:10][C:8]2[S:9][C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:22]=[CH:21][C:6]=3[N+:7]=2[CH3:27])=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)N=NC2=CC=C(C=C2)N(C)C)C=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
15 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
solid formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COS(=O)(=O)[O-].CN(C1=CC=C(C=C1)N=NC=1SC2=C([N+]1C)C=CC(=C2)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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